![molecular formula C12H14FN B2849565 3-(2-Fluoro-4-methylphenyl)bicyclo[1.1.1]pentan-1-amine CAS No. 2287321-02-0](/img/structure/B2849565.png)
3-(2-Fluoro-4-methylphenyl)bicyclo[1.1.1]pentan-1-amine
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Description
“3-(2-Fluoro-4-methylphenyl)bicyclo[1.1.1]pentan-1-amine” is a fluoro-substituted bicyclo[1.1.1]pentane (F-BCP) derivative . The core of this compound has been incorporated into the structure of the anti-inflammatory drug Flurbiprofen in place of the fluorophenyl ring .
Synthesis Analysis
The synthesis of fluoro-bicyclo[1.1.1]pentanes (19F-BCPs) like “3-(2-Fluoro-4-methylphenyl)bicyclo[1.1.1]pentan-1-amine” has been developed over more than 20 years of trials . The synthetic approach is practical and scalable .Molecular Structure Analysis
The molecular structure of “3-(2-Fluoro-4-methylphenyl)bicyclo[1.1.1]pentan-1-amine” includes a bicyclo[1.1.1]pentane core, a fluorine atom, and a 2-fluoro-4-methylphenyl group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “3-(2-Fluoro-4-methylphenyl)bicyclo[1.1.1]pentan-1-amine” include the incorporation of a fluorine atom into the bicyclo[1.1.1]pentane skeleton . This process can dramatically alter the acidity/basicity of the neighboring functional groups .Physical And Chemical Properties Analysis
The physicochemical properties of fluoro-bicyclo[1.1.1]pentanes like “3-(2-Fluoro-4-methylphenyl)bicyclo[1.1.1]pentan-1-amine” have been studied . The incorporation of a fluorine atom into organic compounds can fine-tune their physicochemical properties .Future Directions
The future directions in the research and development of “3-(2-Fluoro-4-methylphenyl)bicyclo[1.1.1]pentan-1-amine” and similar compounds could involve further exploration of their physicochemical properties and potential applications in medicinal chemistry . The number of BCP-containing molecules is growing dramatically every year, indicating a promising future for these compounds .
properties
IUPAC Name |
3-(2-fluoro-4-methylphenyl)bicyclo[1.1.1]pentan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN/c1-8-2-3-9(10(13)4-8)11-5-12(14,6-11)7-11/h2-4H,5-7,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOIFBQUSVPFIIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C23CC(C2)(C3)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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